8-Hydroxynaphthalene-1,6-disulfonic acid

Description

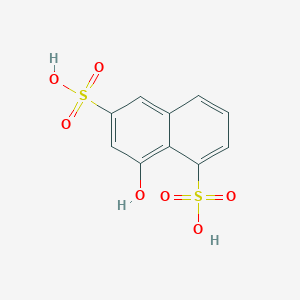

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-hydroxynaphthalene-1,6-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O7S2/c11-8-5-7(18(12,13)14)4-6-2-1-3-9(10(6)8)19(15,16)17/h1-5,11H,(H,12,13,14)(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQAFHGXXHIZSGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2C(=C1)S(=O)(=O)O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059455 | |

| Record name | 1,6-Naphthalenedisulfonic acid, 8-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117-43-1 | |

| Record name | 8-Hydroxy-1,6-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Naphthalenedisulfonic acid, 8-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disulfo Acid E | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Naphthalenedisulfonic acid, 8-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Naphthalenedisulfonic acid, 8-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-hydroxynaphthalene-1,6-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Hydroxynaphthalene Disulfonic Acids

This guide provides a comprehensive technical overview of the synthesis, purification, and characterization of hydroxynaphthalene disulfonic acids. These compounds are critical intermediates in the chemical industry, particularly in the manufacturing of azo dyes. The principles and protocols detailed herein are designed for researchers, scientists, and professionals in drug development and materials science who require a deep, practical understanding of this class of molecules.

A Note on Isomer Specificity: The nomenclature of hydroxynaphthalene disulfonic acids can be ambiguous. For instance, the compound "8-Hydroxynaphthalene-1,6-disulfonic acid" is not extensively documented in readily available chemical literature. The common and industrially significant isomer, 2-Naphthol-6,8-disulfonic acid (also known as G Acid, CAS No. 118-32-1), shares similar structural motifs and its synthesis embodies the core principles of this chemical class.[1] Therefore, this guide will use G Acid as a representative example to illustrate the methodologies, while discussing the overarching chemical principles applicable to the synthesis of various isomers.

The Strategic Importance of Hydroxynaphthalene Sulfonic Acids

Hydroxynaphthalene sulfonic acids are cornerstone molecules in the dye industry. The presence of both a hydroxyl (-OH) and sulfonic acid (-SO₃H) groups on the naphthalene core imparts unique and valuable properties. The sulfonic acid groups confer high water solubility, a crucial attribute for application in aqueous dyeing processes.[2] The hydroxyl group, along with the aromatic system, acts as a chromophore and a reactive site for coupling with diazonium salts to form a vast array of azo dyes, which are prized for their vibrant colors and good fastness properties.[2][3] Understanding the precise control of their synthesis is paramount, as isomeric purity directly impacts the properties and performance of the final dye product.

Synthesis Methodology: Navigating the Sulfonation Landscape

The primary industrial route for producing hydroxynaphthalene sulfonic acids is the direct sulfonation of a naphthol precursor. This process is a classic example of an electrophilic aromatic substitution reaction, where controlling the reaction conditions is the key to achieving the desired isomeric product.

The Chemistry of Controlled Sulfonation

The sulfonation of naphthols is governed by a delicate interplay of kinetic and thermodynamic factors. The hydroxyl group is a powerful activating, ortho, para-directing group, while the sulfonic acid groups are deactivating and meta-directing.

-

Choice of Sulfonating Agent : The reactivity of the sulfonating agent is a key variable. Common agents include concentrated sulfuric acid (H₂SO₄), oleum (fuming sulfuric acid, a solution of SO₃ in H₂SO₄), or chlorosulfonic acid (ClSO₃H).[2][3][4] Oleum provides a higher concentration of the active electrophile, SO₃, driving the reaction towards polysulfonation.

-

Temperature Control : Temperature is arguably the most critical parameter for isomeric control. Sulfonation at lower temperatures often yields the kinetically favored product, while higher temperatures allow for equilibrium to be established, favoring the formation of the more thermodynamically stable isomer.[5] For instance, in the sulfonation of naphthalene, the 1-sulfonic acid predominates below 60°C (kinetic product), whereas the 2-sulfonic acid is the major product at higher temperatures (thermodynamic product).[5]

-

Reaction Solvent : To mitigate unwanted side reactions and improve selectivity, inert organic solvents such as tetrachloroethane or nitrobenzene can be employed.[4] These solvents help to control the reaction temperature and moderate the activity of the sulfonating agent.

Synthesis Workflow Diagram

Caption: Overall workflow for the synthesis and purification of 2-Naphthol-6,8-disulfonic acid.

Experimental Protocol: Synthesis of 2-Naphthol-6,8-disulfonic acid (G Acid)

This protocol is a representative procedure that must be adapted and optimized based on laboratory safety standards and available equipment.

-

Reaction Setup : In a fume hood, charge a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer with 20% oleum. Begin stirring and cool the flask in an ice-salt bath to maintain a temperature of 0-5°C.

-

Addition of 2-Naphthol : Slowly add powdered 2-naphthol to the cold oleum over a period of 2-3 hours. The rate of addition must be carefully controlled to keep the internal temperature below 10°C to minimize the formation of undesired isomers.

-

Reaction Progression : After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 4-6 hours. The progress can be monitored by taking small aliquots, quenching them, and analyzing by HPLC.

-

Reaction Quench : Carefully and slowly pour the viscous reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution.

-

Product Isolation (Salting Out) : To the resulting aqueous solution, add sodium chloride (NaCl) until the solution is saturated. The sodium salt of 2-Naphthol-6,8-disulfonic acid is less soluble in the brine and will precipitate out.[5]

-

Filtration : Filter the resulting slurry to collect the crude product. Wash the filter cake with a cold, saturated NaCl solution to remove residual acid and more soluble impurities.

-

Purification by Recrystallization : Transfer the crude solid to a beaker and dissolve it in a minimum amount of boiling deionized water. Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

-

Final Steps : Filter the purified crystals, wash with a small amount of cold water, and dry in a vacuum oven at 60-80°C until a constant weight is achieved.[6]

Rigorous Characterization for Quality Assurance

Confirming the identity and purity of the synthesized product is a non-negotiable step. A multi-technique approach is required for a self-validating system of analysis.

Characterization Workflow Diagram

Caption: Inter-relationship of analytical techniques for product validation.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) : This is the workhorse technique for purity assessment. A reverse-phase method is typically employed.[7]

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reverse-Phase (e.g., Newcrom R1) | Provides good retention and separation for aromatic sulfonic acids.[7] |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid is a mass-spectrometry compatible modifier that ensures the sulfonic acid groups are protonated for consistent retention.[7] |

| Detection | UV-Vis Detector (e.g., at 270 nm) | The naphthalene ring system has strong UV absorbance, allowing for sensitive detection.[8] |

| Analysis Type | Gradient Elution | A gradient from low to high organic content is necessary to elute the polar starting material and the less polar product and byproducts effectively. |

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is indispensable for unambiguous structural confirmation.

-

¹H NMR : The aromatic region (typically 7.0-9.0 ppm) will show a distinct set of signals for the protons on the naphthalene ring. The chemical shifts and coupling constants provide definitive information about the substitution pattern. For a related compound, 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid, aromatic protons appear between 7.2 and 7.9 ppm.[9]

-

¹³C NMR : Provides information on the carbon skeleton, confirming the number of unique carbon environments.

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to confirm the presence of key functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3200-3600 (broad) | O-H stretch of the hydroxyl group and adsorbed water |

| 1150-1250 & 1030-1080 | Asymmetric and symmetric S=O stretches of the sulfonic acid group |

| 1500-1600 | C=C aromatic ring stretches |

Mass Spectrometry (MS) : Provides the molecular weight of the synthesized compound, confirming its elemental composition. For 2-Naphthol-6,8-disulfonic acid (C₁₀H₈O₇S₂), the expected molecular weight is approximately 304.3 g/mol .[1]

Physical and Chemical Properties

A summary of key properties for 2-Naphthol-6,8-disulfonic acid is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₇S₂ | [1] |

| Molecular Weight | 304.3 g/mol | [1] |

| Appearance | Varies; often a powder | [10] |

| Solubility | Soluble in water | [2] |

| Melting Point | Decomposes at high temperatures | [10] |

| Storage | Store in a cool, dry, well-ventilated area away from strong oxidizers. Keep container tightly closed. | [10] |

Conclusion

The synthesis of this compound and its isomers is a process that demands precision and a thorough understanding of electrophilic aromatic substitution principles. By carefully controlling reaction parameters, particularly temperature, chemists can selectively synthesize the desired product. Subsequent purification via salting out and recrystallization, followed by rigorous characterization using a suite of analytical techniques including HPLC, NMR, and FTIR, ensures that the final product meets the high purity standards required for its applications in the dye and chemical industries. This guide provides the foundational knowledge and practical protocols to empower scientists in this field.

References

- Vertex AI Search. (n.d.).

- Smolecule. (2023, August 15). Buy 1-Naphthol-4-sulfonic acid | 84-87-7.

- Google Patents. (n.d.). US4540525A - Method for producing 1-naphthol-4-sulphonic acid.

- ResearchGate. (2025, August 6). Sulfonation of 1- and 2-naphthol and their methanesulfonate esters with sulfur trioxide.

- SIELC Technologies. (n.d.). Separation of 1,6-Naphthalenedisulfonic acid, 8-hydroxy- on Newcrom R1 HPLC column.

- Sciencemadness.org. (2009, January 4).

- Taylor & Francis. (2022, April 23). Synthesis, characterization and solvatochromic behaviour of new water-soluble 8-hydroxy-3,6-disulphonaphthyl azohydroxynaphthale.

- Guidechem. (n.d.). How to synthesize 1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid?.

- Taylor & Francis Online. (2022, May 9). Full article: Synthesis, characterization and solvatochromic behaviour of new water-soluble 8-hydroxy-3,6-disulphonaphthyl azohydroxynaphthalenes.

- ChemicalBook. (n.d.). 1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid | 90-20-0.

- Echemi. (n.d.). 1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 1,8-Dihydroxynaphthylene-3,6-disulfonic Acid and its Role in Dye Production.

- PrepChem.com. (n.d.). Synthesis of 1-hydroxynaphthalene-4-sulphonic acid.

- ChemicalBook. (n.d.).

- Google Patents. (n.d.). JPH04210954A - Production of 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid.

- Ccount Chem. (n.d.). This compound.

- WorldOfChemicals. (2013, July 1). 8-(4-Methylphenylsulfonamido)-1-naphthol-3,6-disulfonic acid.

- ChemBK. (2024, April 10). 8-hydroxynaphthalene-1,6-disulphonic acid.

- PubChem. (n.d.). 2-Naphthol-6,8-disulfonic acid | C10H8O7S2 | CID 67041.

- Cheméo. (n.d.). 1-Amino-8-naphthol-3-6-disulfonic-acid.pdf.

- ResearchGate. (2015, September 5). Any advice on the membrane treatment of H-acid (1-amino-8-naphthol-3,6-disulfonic acid)

- SIELC Technologies. (n.d.). HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column.

- Google Patents. (n.d.).

- MilliporeSigma. (n.d.). 1,8-Dihydroxy-2-(4-sulfophenylazo)naphthalene-3,6- disulfonic acid trisodium salt.

- PubChem. (n.d.). 1-Amino-8-naphthol-3,6-disulfonic Acid Monosodium Salt | C10H9NNaO7S2 - PubChem.

- Sigma-Aldrich. (n.d.). 3-Hydroxynaphthalene-2,7-disulfonic acid technical, = 95 HPLC 135-51-3.

- European Patent Office. (2020, May 27). METHOD FOR PURIFYING DIHYDROXYNAPHTHALENE - EP 3505507 B1.

- PubChem. (n.d.). 1-Naphthol-3,6-disulfonic acid | C10H8O7S2 | CID 43853.

- NIST WebBook. (n.d.). 1-Amino-8-naphthol-3,6-disulfonic acid.

- PubChem. (n.d.). 1,6-Naphthalenedisulfonic acid, 8-hydroxy- | C10H8O7S2 | CID 67019.

- ResearchGate. (2025, November 6). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC.

Sources

- 1. 2-Naphthol-6,8-disulfonic acid | C10H8O7S2 | CID 67041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Buy 1-Naphthol-4-sulfonic acid | 84-87-7 [smolecule.com]

- 4. US4540525A - Method for producing 1-naphthol-4-sulphonic acid - Google Patents [patents.google.com]

- 5. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. 1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid | 90-20-0 [chemicalbook.com]

- 7. Separation of 1,6-Naphthalenedisulfonic acid, 8-hydroxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies [sielc.com]

- 9. 8-Amino-1-naphthol-3,6-disulfonic acid monosodium salt monohydrate(5460-09-3) 1H NMR spectrum [chemicalbook.com]

- 10. ccount-chem.com [ccount-chem.com]

physicochemical properties of 8-Hydroxynaphthalene-1,6-disulfonic acid

An In-Depth Technical Guide to the Physicochemical Properties of 8-Hydroxynaphthalene-1,6-disulfonic acid

Authored by a Senior Application Scientist

Introduction

This compound is a key chemical intermediate possessing a functionalized naphthalene core. Its unique structure, featuring both a phenolic hydroxyl group and two strongly acidic sulfonic acid moieties, imparts a set of physicochemical properties that make it highly valuable in various scientific and industrial domains. For researchers, scientists, and drug development professionals, a thorough understanding of these properties is paramount for its effective application.

This guide provides a comprehensive exploration of this compound, moving beyond a simple recitation of data to offer insights into the causality behind its behavior. We will delve into its structural and electronic characteristics, spectroscopic profile, and the analytical methodologies required for its characterization. The protocols described herein are designed to be self-validating, ensuring that researchers can confidently apply these techniques in their own laboratories. This molecule is a prominent precursor in the synthesis of azo dyes and serves as a versatile complexing agent in analytical chemistry.[1][2] Its high water solubility and potential for fluorescence make it a compound of interest for developing biochemical probes and sensors.[1]

Part 1: Core Physicochemical Characteristics

The fundamental properties of a molecule dictate its behavior in any given system. For this compound, the interplay between the aromatic naphthalene ring and its hydrophilic functional groups is key.

Identification and Key Properties

A summary of the core properties is presented below. It is important to note that while several CAS Numbers appear in commercial and database listings, the most frequently cited and validated number is used here for primary identification.

| Property | Value | Source(s) |

| Chemical Name | This compound | [3][4] |

| Synonyms | Schaeffer's Acid, 8-hydroxy-1,6-naphthalenedisulfonic acid | [3][5] |

| CAS Number | 117-43-1 (Primary), 118-32-1, 90-51-7 | [3][4][5][6] |

| Molecular Formula | C₁₀H₈O₇S₂ | [3][4][6] |

| Molecular Weight | 304.30 g/mol | [3][4][5] |

| Appearance | Light brown to red crystalline powder | [3][4] |

| Melting Point | Decomposes before melting (reported decomposition at 370 °C) | [3][4] |

| Solubility | Soluble in water | [3][4] |

| Density | ~1.816 g/cm³ | [6] |

Molecular Structure

The arrangement of functional groups on the naphthalene scaffold is the primary determinant of the molecule's reactivity and spectroscopic behavior. The hydroxyl group at position 8 and the sulfonic acid groups at positions 1 and 6 create a specific electronic environment.

Caption: Simplified schematic of this compound.

Acidity and pKa Values

This molecule is a triprotic acid. The two sulfonic acid groups are strongly acidic, with pKa values typically below 1, meaning they are fully deprotonated in most aqueous solutions. The phenolic hydroxyl group is weakly acidic, with an expected pKa in the range of 8-10. The precise pKa of the hydroxyl group is critical as its protonation state dictates the molecule's UV-Vis absorption, fluorescence, and complexation behavior.

Expert Insight: The deprotonation of the hydroxyl group to form a phenoxide ion significantly alters the electron density of the entire naphthalene ring system. This change is the mechanistic basis for the pH-dependent shifts observed in its optical spectra, a property that can be harnessed for pH sensing applications.

Protocol 1: Determination of Hydroxyl pKa by Potentiometric Titration

This protocol provides a robust method for experimentally determining the pKa of the phenolic hydroxyl group.

-

Preparation: Prepare a 0.01 M solution of this compound in deionized water. Calibrate a pH meter using standard buffers (pH 4, 7, and 10).

-

Titration Setup: Place 50 mL of the analyte solution in a beaker with a magnetic stirrer. Use a calibrated burette filled with standardized 0.1 M NaOH solution.

-

Initial Acidification (Optional but Recommended): To ensure the hydroxyl group is fully protonated at the start, adjust the initial pH of the analyte solution to ~2 with a small amount of 0.1 M HCl. This step provides a clearer titration curve for the less acidic proton.

-

Titration: Add the NaOH titrant in small increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

-

Data Analysis: Plot pH versus the volume of NaOH added to obtain the titration curve. The pKa corresponds to the pH at the half-equivalence point for the titration of the hydroxyl proton. For higher accuracy, calculate the first derivative (ΔpH/ΔV) of the curve; the peak of this derivative plot indicates the equivalence point.

Part 2: Spectroscopic Profile and Analysis

The extended π-system of the naphthalene core gives rise to distinct spectroscopic properties that are sensitive to the chemical environment.

UV-Visible Spectroscopy

The molecule exhibits strong absorption in the UV region due to π → π* electronic transitions within the aromatic rings. The position and intensity of these absorption bands are highly sensitive to pH.

Causality: In acidic to neutral solutions, the hydroxyl group is protonated. Upon increasing the pH above its pKa, the hydroxyl group deprotonates to a phenoxide anion (-O⁻). This phenoxide is a much stronger electron-donating group than the hydroxyl group, which causes a bathochromic (red) shift in the absorption maximum (λ_max). The observation of a clear isosbestic point—a wavelength at which the absorbance does not change during the titration—is a strong indicator of a single equilibrium between two species (the protonated and deprotonated forms).

Protocol 2: pH-Dependent UV-Vis Spectral Analysis

-

Stock Solution: Prepare a ~5x10⁻⁵ M stock solution of the compound in deionized water.

-

Buffer Preparation: Prepare a series of buffers covering a pH range from approximately 2 pH units below to 2 pH units above the expected pKa (e.g., pH 6 to 12).

-

Sample Preparation: For each pH value, mix a fixed volume of the stock solution with the corresponding buffer in a quartz cuvette.

-

Measurement: Record the UV-Vis spectrum (e.g., from 200 nm to 500 nm) for each sample, using the respective buffer as a blank.

-

Analysis: Overlay the spectra. Identify the λ_max for both the acidic (protonated) and basic (deprotonated) forms and note the presence of any isosbestic points. A plot of absorbance at the new λ_max versus pH will yield a sigmoidal curve from which the pKa can also be determined.

Fluorescence Spectroscopy

Many naphthalenesulfonic acid derivatives are fluorescent, a property that is often highly sensitive to the local environment. While specific fluorescence data for this compound is not widely published, related compounds like 1-amino-8-naphthol-3,6-disulfonic acid are known to have their fluorescence quenched or enhanced upon binding to metal ions.[7] Similarly, 8-anilinonaphthalene-1-sulfonic acid (ANS) is a well-known fluorescent probe whose emission is dependent on solvent polarity.[8][9] It is therefore highly probable that this compound also exhibits environmentally sensitive fluorescence.

Expert Insight: The sensitivity of fluorescence to the environment (solvatochromism) arises from changes in the dipole moment of the molecule upon excitation to the S₁ state. Polar solvents will stabilize the excited state differently than non-polar solvents, leading to shifts in the emission wavelength. This property is the foundation for using such molecules as probes for hydrophobic pockets in proteins or for monitoring changes in local polarity.

Sources

- 1. Buy Sodium 8-hydroxynaphthalene-1,6-disulfonate | 83732-80-3 [smolecule.com]

- 2. tandfonline.com [tandfonline.com]

- 3. ccount-chem.com [ccount-chem.com]

- 4. ccount-chem.com [ccount-chem.com]

- 5. 1,6-Naphthalenedisulfonic acid, 8-hydroxy- | C10H8O7S2 | CID 67019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermal Stability of 8-Hydroxynaphthalene-1,6-disulfonic Acid

This in-depth technical guide provides a comprehensive analysis of the thermal stability of 8-Hydroxynaphthalene-1,6-disulfonic acid. It is intended for researchers, scientists, and drug development professionals who utilize this and structurally related compounds. This document synthesizes available data with established principles of thermal analysis to offer field-proven insights into the compound's behavior under thermal stress.

Introduction: The Significance of Thermal Stability

This compound is a key intermediate in the synthesis of various fine chemicals, including azo dyes and certain pharmaceutical compounds. Its molecular structure, featuring a naphthalene core substituted with a hydroxyl group and two sulfonic acid moieties, dictates its chemical reactivity and physical properties. Understanding the thermal stability of this compound is paramount for ensuring safe handling, defining storage conditions, and optimizing manufacturing processes where elevated temperatures may be employed. Thermal decomposition can lead to the formation of impurities, altering the compound's efficacy and potentially introducing toxic byproducts.

This guide will delve into the critical aspects of the thermal stability of this compound, presenting a logical narrative from foundational concepts to detailed experimental protocols and data interpretation.

Theoretical Framework: Factors Influencing Thermal Stability

The thermal stability of naphthalenesulfonic acids is governed by the inherent strength of their covalent bonds and the influence of substituent groups on the aromatic ring. The carbon-sulfur bond in the sulfonic acid group is typically the most labile site for thermal degradation. The presence of a hydroxyl group at the 8-position can influence the electron density distribution within the naphthalene ring, potentially impacting the stability of the C-S bonds.

Generally, naphthalenesulfonates are recognized for their relative stability at moderate temperatures. However, at elevated temperatures, typically exceeding 150-200°C, decomposition can be initiated.[1] The stability of these compounds is also known to be dependent on factors such as pH and the presence of other chemical species.[2]

Analytical Methodologies for Assessing Thermal Stability

To rigorously evaluate the thermal stability of this compound, two primary thermoanalytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA provides quantitative information on the mass loss of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for determining the onset temperature of decomposition and the overall thermal degradation profile.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[3][4] It is instrumental in identifying thermal events such as melting, crystallization, and decomposition, which are characterized by endothermic or exothermic peaks.

Experimental Protocols

The following protocols are presented as self-validating systems, designed to yield reliable and reproducible data on the thermal stability of this compound.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina).

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 600°C at a constant heating rate of 10°C/min.

-

Continuously record the sample mass as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset temperature of decomposition (Tonset) and the percentage of mass loss at different temperature intervals.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize thermal transitions, including decomposition, of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

-

Prepare an empty, hermetically sealed aluminum pan to serve as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the system at a low temperature (e.g., 0°C).

-

Heat the sample from the initial temperature to a final temperature of 400°C at a constant heating rate of 10°C/min under a nitrogen purge (50 mL/min).

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC thermogram for endothermic or exothermic peaks that may indicate melting or decomposition.

Data Presentation and Interpretation

The following table summarizes the expected thermal properties of this compound and related compounds based on available literature.

| Compound | Thermal Event | Temperature Range (°C) | Reference |

| This compound | Decomposes before melting | >300 (decomposition) | [5] |

| 1,6-Naphthalenedisulfonic Acid (1,6-NDS) | Onset of breakdown | ~330 | [2] |

| 1,5-Naphthalenedisulfonic Acid (1,5-NDS) | Onset of breakdown | ~280 | [2] |

| 2-Naphthalenesulfonic Acid (2-NS) | Stable up to | ~380 | [2] |

| 8-Amino-1-naphthol-3,6-disulfonic acid | Melting Point | >300 (with decomposition) |

Thermal Degradation Pathway

The thermal degradation of this compound is anticipated to proceed through a multi-step pathway, initiated by the cleavage of the C-S bonds of the sulfonic acid groups. Based on studies of related naphthalenesulfonates, the primary degradation products are likely to include desulfonated intermediates, ultimately leading to the formation of naphthalene and its hydroxylated derivatives (naphthols).[1] The presence of the hydroxyl group may influence the regioselectivity of the desulfonation process.

Below is a proposed logical relationship diagram for the thermal degradation of this compound.

Caption: Proposed thermal degradation pathway.

Discussion: The Role of the Hydroxyl Group

The presence of the electron-donating hydroxyl group at the 8-position of the naphthalene ring is expected to influence the thermal stability of the molecule. Electron-donating groups can increase the electron density of the aromatic system, which may affect the strength of the carbon-sulfur bonds. While specific experimental data on the direct impact of the hydroxyl group on the decomposition temperature of this particular isomer is limited, it is a critical factor to consider when comparing its stability to unsubstituted naphthalenedisulfonic acids.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the thermal stability of this compound, grounded in established analytical techniques and available scientific literature. The compound exhibits good thermal stability at moderate temperatures but is prone to decomposition at temperatures exceeding 300°C. The primary degradation pathway involves the loss of sulfonic acid groups.

For professionals in research and drug development, a thorough understanding of these thermal properties is crucial for process optimization and ensuring product quality and safety. Future research should focus on obtaining precise kinetic parameters for the decomposition of this compound and a detailed characterization of its degradation products under various atmospheric conditions.

References

- GREEN AGROCHEM. (2025, March 26). Chemical Stability of Sodium Alkyl Naphthalene Sulfonate.

- PubMed. (n.d.). Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix.

- ResearchGate. (n.d.). The stability of polyaromatic naphthalene sulfonates in hydrothermal solutions to 330 °C at equilibrium saturated vapour pressure.

- ChemicalBook. (n.d.). 1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid.

- Ccount Chem. (n.d.). 8-Hydroxynaphthalene-1,6-Disulphonic Acid.

- Ccount Chem. (n.d.). This compound.

- MDPI. (n.d.). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries.

- PubMed. (n.d.). Application of differential scanning calorimetry in evaluation of solid state interactions in tablets containing acetaminophen.

Sources

- 1. Item - The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]

- 2. [PDF] Temperature Stability of Naphthalene Sulfonic and Naphthalene Disulfonic Acids at Geothermal Conditions | Semantic Scholar [semanticscholar.org]

- 3. EP0009092B1 - Process for preparing 1-amino-8-naphthol-3,6-disulfonic acid (h acid) - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid | 90-20-0 [chemicalbook.com]

An In-depth Technical Guide to Brimonidine: Chemical Properties, Structure, and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating the Identity and Therapeutic Significance of Brimonidine

Brimonidine is a potent and highly selective alpha-2 adrenergic receptor agonist, recognized for its pivotal role in the management of specific ophthalmological and dermatological conditions.[1][2][3] It is crucial to clarify at the outset a potential point of confusion regarding its Chemical Abstracts Service (CAS) number. The CAS number provided in the query, 117-43-1, corresponds to 1-Naphthol-3,8-disulfonic acid, a chemical intermediate used in dye synthesis.[4][5][6][7] The correct CAS number for the active pharmaceutical ingredient Brimonidine (free base) is 59803-98-4 .[8][9] It is most commonly formulated as its tartrate salt, Brimonidine Tartrate , with the CAS number 70359-46-5 .[10][11]

This guide will focus exclusively on Brimonidine (CAS 59803-98-4), providing an in-depth exploration of its chemical and physical properties, molecular structure, pharmacological mechanism, synthesis, and analytical methodologies. Primarily indicated for the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension, Brimonidine's therapeutic applications have expanded to include the treatment of persistent facial erythema associated with rosacea.[1][3][12] This document aims to serve as a comprehensive technical resource, synthesizing foundational scientific principles with practical, field-proven insights for professionals engaged in research and drug development.

Physicochemical Properties: A Foundation for Formulation and Delivery

The physicochemical characteristics of an active pharmaceutical ingredient (API) are fundamental to its formulation, stability, and bioavailability. Brimonidine, as a quinoxaline derivative, possesses a unique set of properties that have been extensively characterized.[3]

Summary of Key Physicochemical Data

The following table provides a consolidated overview of the essential physicochemical properties of Brimonidine and its commonly used tartrate salt.

| Property | Value | Source(s) |

| Chemical Name | 5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine | [3][8][13] |

| CAS Number | 59803-98-4 (Free Base) | [8][9] |

| 70359-46-5 (Tartrate Salt) | [10][11] | |

| Molecular Formula | C₁₁H₁₀BrN₅ (Free Base) | [9][13][14] |

| C₁₅H₁₆BrN₅O₆ (Tartrate Salt) | [11][15] | |

| Molecular Weight | 292.13 g/mol (Free Base) | [9][13][14] |

| 442.22 g/mol (Tartrate Salt) | [11][16][17] | |

| Appearance | Yellow crystals (from ethanol) | [8] |

| Off-white to pale-yellow powder (Tartrate Salt) | [16][17][18] | |

| Melting Point | 252 °C (Free Base) | [8] |

| 202 - 210 °C (Tartrate Salt) | [16] | |

| pKa | 7.78 ± 0.05 | [16][19] |

| UV λmax | 244, 320 nm | [10] |

| 247 nm (in phosphate buffer pH 6.0) | [15] | |

| 257 nm (in borate buffer pH 9.0) | [15] |

Solubility Profile

The solubility of Brimonidine Tartrate is markedly pH-dependent.[19][20] As a weak base, its solubility is significantly higher in acidic conditions where it exists predominantly in its ionized form. As the pH increases, the proportion of the unionized free base rises, leading to a sharp decrease in aqueous solubility.[19][20] This property is a critical consideration in the design of ophthalmic formulations, where the physiological pH of tears (approximately 7.4) must be taken into account to ensure both drug solubility in the formulation and bioavailability upon administration.

Solubility Data for Brimonidine Tartrate:

-

Water: 34 mg/mL[16]

-

DMSO: >60 mg/mL[16]

-

PBS (pH 7.2): ~3 mg/mL[10]

-

Ethanol: 0.6 mg/mL (very slightly soluble)[16]

-

Acetone: <0.2 mg/mL (very slightly soluble)[16]

Stability and Degradation

Stability-indicating studies are paramount in drug development to identify conditions that may lead to degradation and to establish appropriate storage conditions. Forced degradation studies on Brimonidine Tartrate have shown it to be susceptible to oxidation and, to a lesser extent, acidic and basic hydrolysis.[21][22]

-

Oxidative Degradation: Brimonidine is most labile under oxidative stress, showing significant degradation when exposed to hydrogen peroxide.[21][22]

-

Acidic and Basic Hydrolysis: The compound shows some degradation under strong acidic (5 M HCl) and basic (5 M NaOH) conditions, particularly at elevated temperatures.[21][22]

-

Thermal and Photolytic Stability: Brimonidine Tartrate demonstrates good stability under thermal stress (up to 105 °C dry heat) and photolytic conditions, with only moderate degradation observed.[21][22][23]

These findings underscore the importance of protecting Brimonidine formulations from strong oxidizing agents and extreme pH conditions.

Molecular Structure

Brimonidine's chemical architecture is key to its selective interaction with the α2-adrenergic receptor. It is a quinoxaline derivative characterized by a bromine atom at the 5-position and an amino-imidazoline group at the 6-position.[3]

Caption: 2D structure of Brimonidine (free base).

The molecule is achiral and consists of several key functional groups:

-

Quinoxaline Ring System: A bicyclic aromatic heterocycle that forms the core scaffold.

-

Bromo Substituent: The electron-withdrawing bromine atom influences the electronic properties of the aromatic system.

-

Imidazoline Ring: This saturated heterocyclic moiety is crucial for its agonist activity at adrenergic receptors.

-

Secondary Amine Linker: Connects the quinoxaline and imidazoline rings, providing conformational flexibility.

Pharmacology and Mechanism of Action

Brimonidine's therapeutic efficacy stems from its highly selective agonism at α2-adrenergic receptors.[1][3][24] It exhibits a selectivity for α2 receptors that is up to 1780-fold greater than for α1 receptors, which minimizes the risk of α1-mediated side effects such as mydriasis and vasoconstriction-related cardiovascular events.[3][24]

Dual Mechanism in Lowering Intraocular Pressure

In the treatment of glaucoma, Brimonidine exerts its effect through a dual mechanism of action, which is a significant advantage in providing sustained IOP control.[2][12][24][25]

-

Reduction of Aqueous Humor Production: Brimonidine activates presynaptic α2-receptors on sympathetic nerve endings in the ciliary body. This activation inhibits the release of norepinephrine, leading to a downstream reduction in the activity of adenylate cyclase and consequently lower levels of cyclic AMP (cAMP).[26][27] Reduced cAMP levels decrease the secretion of aqueous humor by the ciliary epithelium.[26]

-

Enhancement of Uveoscleral Outflow: Chronic administration of Brimonidine increases the outflow of aqueous humor through the uveoscleral pathway, an alternative drainage route to the conventional trabecular meshwork.[1][2][24] This effect is thought to be mediated by α-adrenergic stimulation leading to increased prostaglandin release, which relaxes the ciliary muscle.[1]

Caption: Simplified signaling pathway of Brimonidine.

Pharmacokinetics

Upon topical ocular administration, Brimonidine exhibits a rapid onset of action, with peak IOP reduction occurring approximately two hours post-dosing.[16][17][25] Plasma concentrations are typically low, with a mean Cmax around 0.06 ng/mL after twice-daily dosing for 10 days.[16] The systemic half-life is approximately 3 hours.[16] Brimonidine undergoes extensive hepatic metabolism, and its metabolites are primarily excreted through the urine.[17]

Synthesis of Brimonidine

Several synthetic routes for Brimonidine have been developed since its initial preparation.[28][29] A common and efficient approach involves the condensation of 5-bromo-6-aminoquinoxaline with an imidazoline-forming reagent. One novel process avoids the use of hazardous reagents like thiophosgene, which is a significant advantage for commercial-scale production.[28]

Representative Synthetic Scheme

A modern synthetic approach involves the reaction of 5-bromo-6-aminoquinoxaline with N-acetyl ethylene urea in the presence of phosphorus oxychloride (POCl₃) to form an acetylated intermediate. This intermediate is then hydrolyzed to yield Brimonidine base, which can be subsequently converted to its tartrate salt.[28][30][31]

Step 1: Condensation to form N-acetyl Brimonidine 5-bromo-6-aminoquinoxaline is reacted with N-acetyl ethylene urea in phosphorus oxychloride at 55-60°C.[28][31]

Step 2: Hydrolysis to Brimonidine Base The resulting N-acetyl Brimonidine is hydrolyzed using methanolic sodium hydroxide to remove the acetyl protecting group.[28][31]

Step 3: Salt Formation The Brimonidine free base is then treated with L-tartaric acid in a suitable solvent like methanol to precipitate Brimonidine Tartrate.[28][31]

Caption: A novel, scalable synthesis route for Brimonidine.

This process is advantageous as it avoids highly toxic reagents and tedious purification steps like column chromatography, making it more viable for industrial production.[28]

Analytical Methodologies

Robust and validated analytical methods are essential for quality control, stability testing, and pharmacokinetic studies of Brimonidine. A variety of techniques have been reported for its determination in pharmaceutical formulations and biological matrices.[21][22]

Overview of Analytical Techniques

| Technique | Application | Key Parameters | Source(s) |

| RP-HPLC | Quantification in formulations, Stability testing | C18 column, UV detection at ~246-254 nm, Phosphate buffer/Acetonitrile mobile phase | [21][22][32][33] |

| LC-MS/MS | Bioanalysis in plasma, aqueous humor | High sensitivity and specificity, often uses a deuterated internal standard (Brimonidine-d4) | [22][32] |

| Spectrophotometry | Assay in bulk drug and simple formulations | Measurement at λmax in various buffers (e.g., pH 6.0, pH 9.0) | [15] |

| HPTLC | Purity testing and quantification | [22] |

Protocol: Stability-Indicating RP-HPLC Method

This protocol describes a validated method for the determination of Brimonidine Tartrate in ophthalmic solutions, capable of separating the API from its degradation products.[21][22]

1. Chromatographic Conditions:

-

Column: Diamonsil C18 (150 mm × 4.6 mm, 5 µm) or equivalent.[22]

-

Mobile Phase: A mixture of 10 mM phosphate buffer (pH 3.5) containing 0.5% triethylamine and methanol (85:15, v/v).[22]

-

Detection: UV at 246 nm.[22]

-

Injection Volume: 20 µL.[22]

-

Column Temperature: Ambient.

2. Standard Solution Preparation:

-

Prepare a stock solution of Brimonidine Tartrate (1 mg/mL) in the mobile phase.[22]

-

Perform serial dilutions with the mobile phase to create working standards across a concentration range of 0.01–50 µg/mL.[22]

3. Sample Preparation (Ophthalmic Solution):

-

Accurately dilute the ophthalmic solution with the mobile phase to obtain a theoretical Brimonidine Tartrate concentration within the calibration range.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

4. Validation Parameters:

-

Linearity: The method demonstrates excellent linearity (R² > 0.999) over the specified concentration range.[22]

-

Precision: Intra-day and inter-day precision show a relative standard deviation (RSD) of <2%, indicating high reproducibility.[21][33]

-

Accuracy: Recovery studies typically yield results between 97.0% and 103.0%.[21]

-

Specificity: The method effectively separates the Brimonidine peak from impurities and degradation products generated during forced degradation studies, confirming its stability-indicating nature.[21]

Applications in Drug Development

Brimonidine's unique pharmacological profile has established it as a key therapeutic agent in multiple areas.

-

Glaucoma and Ocular Hypertension: As a primary or adjunctive therapy, Brimonidine effectively lowers IOP, reducing the risk of optic nerve damage and vision loss.[1][12][24] It is available in various concentrations (e.g., 0.1%, 0.15%, 0.2%) and is often formulated in combination with other anti-glaucoma agents, such as beta-blockers (Timolol) or carbonic anhydrase inhibitors.[25][34][35]

-

Rosacea: A topical gel formulation of Brimonidine is approved for the treatment of persistent facial erythema of rosacea.[1][3] Its α2-adrenergic agonist activity causes vasoconstriction of superficial skin blood vessels, thereby reducing redness.[1]

-

Neuroprotection: Beyond its IOP-lowering effects, preclinical and clinical studies suggest that Brimonidine may have neuroprotective properties, potentially offering an independent mechanism to protect retinal ganglion cells from glaucomatous damage.[24][26][34] This remains an active area of research and adds a compelling dimension to its therapeutic profile.

Conclusion

Brimonidine (CAS 59803-98-4) is a well-characterized, highly selective α2-adrenergic agonist with a robust profile of efficacy and safety. Its dual mechanism of action in lowering intraocular pressure, combined with a favorable systemic side-effect profile, has made it a cornerstone in glaucoma therapy. The expansion of its use into dermatology for rosacea highlights its therapeutic versatility. For the drug development professional, a thorough understanding of its physicochemical properties, synthetic pathways, and analytical methodologies is essential for the creation of stable, effective, and high-quality pharmaceutical products. Future research will likely continue to explore its neuroprotective potential and optimize novel drug delivery systems to further enhance its therapeutic utility.

References

- Brimonidine - Wikipedia. Wikipedia. [Link]

- Cantor, L. B. (2000). The evolving pharmacotherapeutic profile of brimonidine, an 2-adrenergic agonist, after four years of continuous use. Expert Opinion on Pharmacotherapy, 1(4), 815-834. [Link]

- GlobalRx. Clinical Profile: Brimonidine Tartrate 0.2% Ophthalmic Solution. GlobalRx. [Link]

- Drugs.com.

- Health Canada. (2014).

- Adkins, J. C., & Balfour, J. A. (1998). Brimonidine. A review of its pharmacological properties and clinical potential in the management of open-angle glaucoma and ocular hypertension. Drugs & Aging, 12(3), 225-241. [Link]

- Naik, P. U., et al. (2011). Novel process for the synthesis of Brimonidine and derivative. Der Pharma Chemica, 3(6), 462-466. [Link]

- Patsnap Synapse. What is the mechanism of Brimonidine Tartrate?

- Drug Index. Brimonidine-ophthalmic - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction. Drug Index. [Link]

- ResearchGate. Chemical Structure of Brimonidine (BMD).

- Fudemberg, S. J., et al. (2008). Brimonidine in the treatment of glaucoma and ocular hypertension. Clinical Ophthalmology, 2(1), 97-104. [Link]

- Deodhar, D. K., et al. (2024). Review of the Synthesis of Timolol Maleate and Brimonidine Tartrate Drug Substances Used for the Treatment of Open-Angle Glaucoma. Organic Process Research & Development. [Link]

- Annapurna, M. M., et al. (2012). Novel analytical spectrophotometric methods for the Quantification of Brimonidine tartrate -An α adrenergic agonist. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 263-266. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 2435, Brimonidine. PubChem. [Link]

- U.S. Food and Drug Administration. (2005). Brimonidine Tartrate Ophthalmic Solution, 0.15% Label.

- Zhang, J., et al. (2017). A validated stability-indicating HPLC method for determination of brimonidine tartrate in BRI/PHEMA drug delivery systems. Chemistry Central Journal, 11(1), 69. [Link]

- Zhang, J., et al. (2017). A validated stability-indicating HPLC method for determination of brimonidine tartrate in BRI/PHEMA drug delivery systems. PMC - NIH. [Link]

- Angirekula, N., et al. (2013). Liquid Chromatographic Method for the Analysis of Brimonidine in Ophthalmic Formulations. International Journal of Pharmaceutical Sciences and Research, 4(12), 4639-4643. [Link]

- Patsnap Synapse. (2023). A Comprehensive Review of brimonidine tartrate/timolol maleate's R&D Innovations and Drug Target Mechanism.

- Patsnap Synapse. Brimonidine Tartrate - Drug Targets, Indications, Patents.

- Satyanarayana, L., & Sravanthi, M. (2017). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Organic & Inorganic Chemistry, 2(2). [Link]

- ResearchGate. (2024). Novel process for the synthesis of brimonidine and derivative.

- Quick Company. Novel Process For The Preparation Of Brimonidine. Quick Company. [Link]

- ResearchGate. pH-solubility profile of brimonidine tartrate in aqueous buffer systems.

- The Merck Index Online. Brimonidine. Royal Society of Chemistry. [Link]

- EMCO Chemicals. Epsilon Acid | CAS 117-43-1. EMCO Chemicals. [Link]

- PharmaCompass.com. Brimonidine Tartrate | Drug Developments | Pipeline Prospector. PharmaCompass.com. [Link]

- National Center for Biotechnology Information.

- Wheeler, L. A. (1998). Preclinical safety profile of brimonidine. Journal of Ocular Pharmacology and Therapeutics, 14(4), S17-S23. [Link]

- ClinPGx. brimonidine. ClinPGx. [Link]

- RxList. Alphagan-P (Brimonidine Tartrate): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

- Google Patents. (2010). Use of a solubility enhancing component in an aqueous composition comprising brimonidine tartrate.

- ResearchGate. Results of degradation percent of Brimonidine Tartrate and Timolol...

- precisionFDA. BRIMONIDINE. precisionFDA. [Link]

- Molbase. Cas no 117-43-1 (8-Hydroxynaphthalene-1,6-disulphonic Acid). Molbase. [Link]

- AN PharmaTech Co Ltd. 1-Naphthol-3,8-disulfonic acid|117-43-1.

Sources

- 1. Brimonidine - Wikipedia [en.wikipedia.org]

- 2. Brimonidine. A review of its pharmacological properties and clinical potential in the management of open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Brimonidine | C11H10BrN5 | CID 2435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Epsilon Acid | CAS 117-43-1 | Manufacturer, Supplier, Exporter [emcochemicals.com]

- 6. 117-43-1(8-Hydroxynaphthalene-1,6-disulphonic Acid) | Kuujia.com [kuujia.com]

- 7. 1-Naphthol-3,8-disulfonic acid|117-43-1--AN PharmaTech Co Ltd [anpharma.net]

- 8. Brimonidine [drugfuture.com]

- 9. Compound Brimonidine - Chemdiv [chemdiv.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Brimonidine Tartrate | C15H16BrN5O6 | CID 54405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. drugs.com [drugs.com]

- 13. researchgate.net [researchgate.net]

- 14. GSRS [precision.fda.gov]

- 15. jchps.com [jchps.com]

- 16. pdf.hres.ca [pdf.hres.ca]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. Alphagan-P (Brimonidine Tartrate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 19. EP2153819B1 - Use of a solubility enhancing component in an aqueous composition comprising brimonidine tartrate - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. d-nb.info [d-nb.info]

- 22. A validated stability-indicating HPLC method for determination of brimonidine tartrate in BRI/PHEMA drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Brimonidine in the treatment of glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Articles [globalrx.com]

- 26. What is the mechanism of Brimonidine Tartrate? [synapse.patsnap.com]

- 27. pediatriconcall.com [pediatriconcall.com]

- 28. sphinxsai.com [sphinxsai.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. researchgate.net [researchgate.net]

- 31. Novel Process For The Preparation Of Brimonidine [quickcompany.in]

- 32. pdf.benchchem.com [pdf.benchchem.com]

- 33. scispace.com [scispace.com]

- 34. tandfonline.com [tandfonline.com]

- 35. A Comprehensive Review of brimonidine tartrate/timolol maleate's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]

An In-Depth Technical Guide to the Potential Applications of 8-Hydroxynaphthalene-1,6-disulfonic acid in Biochemistry

This guide provides a comprehensive technical overview of 8-Hydroxynaphthalene-1,6-disulfonic acid, exploring its fundamental properties and significant potential in biochemical research and drug development. By examining its unique chemical structure and the behavior of closely related analogs, we delineate its promising applications as a fluorescent probe for environmental sensing and its role as a versatile scaffold in the synthesis of bioactive molecules.

Part 1: Foundational Understanding

Introduction to this compound

This compound is a water-soluble, aromatic organic compound. Its structure consists of a naphthalene core functionalized with a hydroxyl group and two sulfonic acid groups. The presence of the hydrophilic sulfonic acid moieties renders the molecule highly soluble in aqueous solutions, a crucial property for its use in biological systems.[1][2] The hydroxyl group is a key player in its fluorescence properties, which are highly sensitive to the local environment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Synonyms | Schaeffer's Acid | [1] |

| Molecular Formula | C₁₀H₈O₇S₂ | [1][3] |

| Molecular Weight | 304.29 g/mol | [1][3] |

| Appearance | Brown/Red Crystalline Powder | [1] |

| Solubility | Soluble in water | [1] |

| pH (1% aqueous solution) | Acidic | [2] |

| Melting Point | 370 °C (decomposes) | [1] |

The Naphthalene Scaffold in Biochemical Probes and Drug Discovery

The naphthalene core is a privileged structure in medicinal chemistry and the development of biochemical tools. Its rigid, bicyclic aromatic system provides a foundation for the construction of molecules with well-defined three-dimensional shapes, which is critical for specific interactions with biological macromolecules.[4] Naphthalene derivatives have been successfully developed as anticancer, antimicrobial, and anti-inflammatory agents.[5][6][7] Furthermore, the inherent fluorescence of the naphthalene ring system makes it an excellent platform for the design of fluorescent probes.[8]

Part 2: Core Application: Environmental Sensing and Fluorescence Probing

The utility of this compound in biochemistry is predicted to be dominated by its fluorescence characteristics. While direct and extensive studies on this specific molecule are limited, a wealth of information on structurally similar hydroxynaphthalene and aminonaphthalene sulfonic acids allows for a well-supported extrapolation of its potential applications.

Mechanism of Action: Understanding its Fluorescence Properties

The fluorescence of hydroxynaphthalene derivatives is often governed by two key photophysical phenomena: Excited-State Proton Transfer (ESPT) and solvatochromism.

Upon absorption of a photon, the electronic configuration of this compound changes, leading to a significant increase in the acidity of the hydroxyl proton. This phenomenon, known as ESPT, can result in the transfer of a proton to a nearby acceptor, such as a water molecule or a basic residue in a protein.[9][10][11][12][13] The protonated and deprotonated forms of the molecule have distinct fluorescence emission spectra, leading to a pH-dependent fluorescence profile. This property makes it a promising candidate for use as a ratiometric pH sensor in biological compartments.[14]

Caption: Excited-State Proton Transfer (ESPT) cycle.

The fluorescence of naphthalene derivatives is also highly sensitive to the polarity of the surrounding solvent. In polar, aqueous environments, the fluorescence quantum yield is often low. However, upon binding to a nonpolar environment, such as a hydrophobic pocket within a protein, a significant increase in fluorescence intensity and a blue shift in the emission maximum can be observed.[8][15] This solvatochromic effect is the basis for using analogous compounds, like 8-anilino-1-naphthalenesulfonic acid (ANS), as probes for protein folding and conformational changes.[8]

Application in Protein Studies (Analogous to Aminonaphthalene Sulfonic Acids)

By analogy with ANS, this compound is expected to bind to proteins through a combination of electrostatic interactions involving its sulfonate groups and hydrophobic interactions of its naphthalene core.[8] When it binds to exposed hydrophobic patches on a protein's surface, its fluorescence is enhanced, providing a signal that can be used to monitor processes such as protein aggregation, denaturation, or ligand binding that alter the protein's conformation.

Caption: Workflow for determining protein-ligand binding affinity.

A fluorescence titration experiment can be employed to quantify the binding affinity of this compound to a protein of interest.[16]

Protocol: Fluorescence Titration

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The final concentration in the cuvette should be in the low micromolar range.

-

Prepare a concentrated stock solution of the protein of interest in the same buffer.

-

-

Instrumentation Setup:

-

Set the excitation wavelength of the spectrofluorometer to the absorption maximum of the probe.

-

Set the emission wavelength to the maximum of the expected fluorescence emission.

-

-

Titration:

-

To a cuvette containing the probe solution, make sequential additions of the protein stock solution.

-

After each addition, gently mix and allow the system to equilibrate for a few minutes.

-

-

Data Acquisition:

-

Record the fluorescence intensity after each addition.

-

-

Data Analysis:

-

Correct the fluorescence data for dilution effects.

-

Plot the change in fluorescence intensity as a function of the total protein concentration.

-

Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

-

Potential for Metal Ion Sensing

The hydroxyl group and the sulfonic acid groups of this compound can act as a chelating agent for various metal ions.[17] The binding of a metal ion can significantly alter the electronic properties of the molecule, leading to a change in its fluorescence or absorbance spectrum. This principle has been demonstrated in derivatives of 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid for the detection of boron.[18] This suggests that this compound could be developed as a selective fluorescent sensor for specific metal ions in biological or environmental samples.

Part 3: Role in Bioactive Compound Development

A Versatile Scaffold for Synthesis

The functional groups on this compound provide reactive handles for the synthesis of a diverse library of derivatives. The hydroxyl group can be alkylated or acylated, and the naphthalene ring can undergo electrophilic substitution, although the sulfonic acid groups are deactivating. This chemical tractability makes it an attractive starting material for the development of new bioactive compounds.

Emerging Biological Activities

While research on the biological activities of this compound itself is in its early stages, studies on related hydroxynaphthalene derivatives have revealed significant potential.

-

Antimicrobial Activity: Several studies have demonstrated that naphthol derivatives possess antibacterial and antifungal properties.[5][7] For instance, 1-aminoalkyl-2-naphthol derivatives have shown potent activity against multidrug-resistant bacteria.[5] Furthermore, 4-amino-3-hydroxynaphthalene-1-sulfonic acid has been identified as a novel agent that inhibits biofilm formation in Pseudomonas aeruginosa.[19]

-

Anticancer Properties: The naphthalene scaffold is present in a number of anticancer agents.[4][6] Research on 1-hydroxynaphthalene-2-carboxanilides and 5-hydroxy-1,4-naphthoquinone (juglone) derivatives has shown significant cytotoxicity against various cancer cell lines.[20][21] These findings suggest that derivatives of this compound could be explored for their potential as novel anticancer therapeutics.

Part 4: Practical Considerations and Future Outlook

Experimental Best Practices

-

Purity Assessment: As with any chemical reagent, it is crucial to ensure the purity of this compound before use, as impurities can significantly affect experimental results.[1]

-

Handling and Storage: This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1][2] Personal protective equipment should be worn when handling the solid material.[1]

Future Research Directions

This compound represents a promising but underexplored molecule in biochemistry. Future research should focus on:

-

Quantitative Characterization: A thorough investigation of its photophysical properties, including the determination of its fluorescence quantum yield in various solvents and in the presence of biomolecules.

-

Probe Development: The synthesis and evaluation of derivatives to create more specific fluorescent probes for particular ions, enzymes, or cellular structures.

-

Drug Discovery: A systematic exploration of its derivatives for antimicrobial and anticancer activities, including mechanism-of-action studies.

By leveraging the knowledge from structurally similar compounds and conducting targeted research on this specific molecule, the full potential of this compound in advancing biochemical and pharmaceutical sciences can be realized.

References

- Jindřich, J. et al. Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action. Scientific Reports. 2019;9(1):6387.

- ChemBK. 8-hydroxynaphthalene-1,6-disulphonic acid. 2024.

- Chang, C-W. et al. Discovery of 5-Hydroxy-1,4-naphthoquinone (Juglone) Derivatives as Dual Effective Agents Targeting Platelet-Cancer Interplay through Protein Disulfide Isomerase Inhibition. Journal of Medicinal Chemistry.

- CACHE. Development of a Fluorescence Titration Method to Measure the Association Constants of Small Molecule Fluorophores with Cyclodextrins and Fluorophore Specific Antibodies.

- Al-Masoudi, W. A. & Al-Amery, K. H. Synthesis and Characterization of Some Heterocyclic Compounds from 1-amino-2-naphthol-4-sulfonic acid and their antibacterial activity.

- Sciforum. Hydro-lipophilic properties of chlorinated and brominated 1-hydroxynaphthalene-2-carboxanilides. 2024.

- Islam, R. et al. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports. 2025;15(1):1234.

- National Center for Biotechnology Information. Computational and experimental validation of 4-amino-3-hydroxynaphthalene-1-sulfonic acid as a novel antibiofilm agent. PubMed. 2025.

- ResearchGate. The naphthalene derivatives as anticancer agents.

- Antimicrobial and Anti-pathogenic Activity of New Naphtho[1][4][21] Triazol-Thiadiazin Derivatives. Avicenna Journal of Clinical Microbiology and Infection. 2023.

- Wang, H-C., Chou, Y-C. & Chen, C-T. Cytotoxicity and antimicrobial activity of some naphthol derivatives. Archiv der Pharmazie. 1995;328(2):185-188.

- ACS Publications. Structure–Function Analysis of Hydroxy-1,8-Naphthalimide Photoacids for ESPT-Driven H2S Probes. ACS Omega. 2025.

- National Center for Biotechnology Information. 1-(2-hydroxy-3-methoxybenzylideneamino)

- Combinatorial Chemistry & High Throughput Screening. Combinatorial Synthesis of Sulfonate Derivatives of α/β-Naphthol as Anti- Oomycete Agents. 2022;25(12):2026-2032.

- National Center for Biotechnology Information.

- ResearchGate.

- Chemsrc. CAS#:90-20-0 | 1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid. 2025.

- Taylor & Francis Online. Spectroscopic, Computational, Molecular Docking and Dynamics Simulations Studies of 4-Amino-3-hydroxyNaphthalene-1-Sulfonic Acid (ANSA)

- National Center for Biotechnology Information. 1,6-Naphthalenedisulfonic acid, 8-hydroxy- | C10H8O7S2 | CID 67019. PubChem.

- National Center for Biotechnology Information. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. PubMed Central. 2019.

- ACS Publications. Synthesis and Spectral Properties of 8‐Anilinonaphthalene-1- sulfonic Acid (ANS)

- ACS Publications. Ultrafast Excited-State Proton-Transfer Reaction of 1-Naphthol-3,6-Disulfonate and Several 5-Substituted 1-Naphthol Derivatives. The Journal of Physical Chemistry B.

- Taylor & Francis Online. Synthesis, characterization and solvatochromic behaviour of new water-soluble 8-hydroxy-3,6-disulphonaphthyl azohydroxynaphthale.

- National Center for Biotechnology Information.

- MDPI.

- ACS Publications. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1- sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega. 2019.

- Scilit. Alcoholic Solvent-Mediated Excited-State Proton Transfer Dynamics of a Novel Dihydroxynaphthalene Dye.

- ResearchGate. Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection and Solid-Phase Extraction. 2025.

- Google Patents. JPH04210954A - Production of 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid.

Sources

- 1. ccount-chem.com [ccount-chem.com]

- 2. ccount-chem.com [ccount-chem.com]

- 3. chembk.com [chembk.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxicity and antimicrobial activity of some naphthol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Ultrafast excited-state proton-transfer reaction of 1-naphthol-3,6-disulfonate and several 5-substituted 1-naphthol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. scilit.com [scilit.com]

- 14. Probes Useful at Acidic pH—Section 20.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. cache.kzoo.edu [cache.kzoo.edu]

- 17. nouryon.com [nouryon.com]

- 18. 1-(2-hydroxy-3-methoxybenzylideneamino)-8-hydroxynaphthalene-3,6-disulfonic acid as a reagent for the spectrophotometric determination of boron in ceramic materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Computational and experimental validation of 4-amino-3-hydroxynaphthalene-1-sulfonic acid as a novel antibiofilm agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

Assessing the Antibacterial Potential of 8-Hydroxynaphthalene-1,6-disulfonic Acid: A Methodological Whitepaper

An In-depth Technical Guide for the Scientific Community

Abstract

The escalating crisis of antimicrobial resistance necessitates a rigorous search for novel chemical entities with antibacterial properties. Naphthalene derivatives, particularly those functionalized with hydroxyl and sulfonamide groups, have shown promise in this arena.[1][2][3] This guide presents a comprehensive framework for the systematic evaluation of 8-Hydroxynaphthalene-1,6-disulfonic acid, a compound whose antibacterial profile remains largely unexplored. We provide a rationale for its investigation, propose potential mechanisms of action based on structural analogs, and detail a multi-phase experimental workflow, from initial screening to mechanistic elucidation. This document is intended to serve as a technical roadmap for researchers in microbiology and drug development, furnishing them with the necessary protocols and theoretical grounding to rigorously assess this and other novel compounds.

Introduction: The Case for this compound

This compound is a naphthalene derivative characterized by a hydroxyl group and two sulfonic acid groups attached to its core structure.[4][5] While its primary applications have been in other industries, its structural features warrant a thorough investigation into its potential as an antimicrobial agent.

The rationale is threefold:

-

The Naphthalene Scaffold: The core naphthalene ring is a common feature in various biologically active compounds, including antimicrobials.[3]

-

The Phenolic Hydroxyl Group: Phenolic compounds are well-documented for their broad-spectrum antimicrobial properties, often acting by disrupting cell membrane integrity or inhibiting key cellular enzymes.[6]

-

The Sulfonate/Sulfonamide Moiety: The sulfonamide group is a cornerstone of antibacterial chemotherapy (sulfa drugs). While sulfonic acids and sulfonamides differ, the presence of the SO₃H group can influence solubility and cellular interaction. Naphthalene-sulfonamide hybrids have demonstrated potent, targeted antibacterial activity, including the inhibition of essential enzymes like DNA gyrase and topoisomerase IV.[1][2]

Given this confluence of promising structural motifs, this compound stands out as a candidate for systematic antibacterial screening. This guide provides the experimental blueprint for such an undertaking.

Postulated Mechanisms of Action

Based on its chemical structure, we can hypothesize several potential antibacterial mechanisms that can be systematically investigated. This causal framework is essential for designing targeted, insightful experiments.

-

Mechanism 1: Disruption of Cell Membrane Integrity: The phenolic hydroxyl group could intercalate into the bacterial cell membrane's lipid bilayer. This can lead to increased permeability, leakage of essential intracellular components (ions, ATP, nucleic acids), and ultimately, cell death. This mechanism is common among phenolic compounds.[6][7]

-

Mechanism 2: Inhibition of Essential Bacterial Enzymes: Sulfonamides are known to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. While this compound is not a classic sulfonamide, its structural similarity to enzyme substrates, such as those for bacterial topoisomerases, cannot be discounted. Naphthalene-sulfonamide derivatives have shown potent inhibition of DNA gyrase and topoisomerase IV, enzymes vital for DNA replication and repair.[1][2]

-

Mechanism 3: Oxidative Stress Induction: Phenolic compounds can undergo oxidation, leading to the generation of reactive oxygen species (ROS). An excess of ROS within a bacterial cell can cause widespread damage to DNA, proteins, and lipids, resulting in bactericidal effects.

The following experimental workflows are designed to test these hypotheses directly.

A Phased Experimental Workflow for Antibacterial Evaluation

A structured, phased approach ensures that resources are used efficiently, moving from broad screening to deep, mechanistic analysis.

Phase 1: Preliminary Screening via Agar Disk Diffusion

Objective: To qualitatively assess if this compound has any growth-inhibitory activity against a panel of representative Gram-positive and Gram-negative bacteria.

Protocol:

-